molecular formula C20H20FN3O2S B6569341 N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921886-30-8

N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B6569341
CAS No.: 921886-30-8
M. Wt: 385.5 g/mol
InChI Key: UHDBPLHKXUJTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic small molecule characterized by a 1H-imidazole core substituted at the 2-position with a [(3-fluorophenyl)methyl]sulfanyl group and at the 5-position with a hydroxymethyl moiety. This compound belongs to a broader class of imidazole derivatives, which are frequently explored for therapeutic applications due to their structural versatility and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-benzyl-2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-17-8-4-7-16(9-17)14-27-20-23-11-18(13-25)24(20)12-19(26)22-10-15-5-2-1-3-6-15/h1-9,11,25H,10,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDBPLHKXUJTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound belonging to the imidazoquinazoline derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, characterized by the imidazoquinazoline core, fluorophenyl, and sulfanyl groups, contributes to its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values indicate that it can induce apoptosis in MCF cell lines effectively, with a reported IC50 of 25.72 ± 3.95 μM . Furthermore, in vivo studies on tumor-bearing mice showed suppressed tumor growth when treated with this compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed notable activity against both Gram-positive and Gram-negative bacteria. For example, it showed an MIC of 40 μg/mL against Staphylococcus aureus and an MIC of 200 μg/mL against Escherichia coli . This suggests potential applications in treating bacterial infections.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation, thus contributing to its anticancer effects. Additionally, it appears to disrupt bacterial cell membranes, leading to its antimicrobial activity.

Table of Biological Activities

Activity Cell Line/Bacteria IC50/MIC (μg/mL) Study Reference
AnticancerMCF Cell Line25.72 ± 3.95
AntimicrobialStaphylococcus aureus40
AntimicrobialEscherichia coli200
AnticancerTumor-bearing miceSuppressed growth

Case Study: Efficacy Against Cancer

In a controlled study involving tumor-suffering mice, this compound was administered at varying doses. The results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy as a potential anticancer agent.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at specific concentrations, showcasing its potential as an antibacterial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituent groups on the imidazole ring, aromatic systems, and acetamide side chains. Key comparisons are outlined below:

Substituent Variations on the Imidazole Core

  • Hydroxymethyl vs. Nitro Groups : Unlike derivatives such as N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide (), the target compound features a hydroxymethyl group at the 5-position, which enhances hydrophilicity and may influence hydrogen-bonding interactions in biological systems.
  • Sulfanyl Group Modifications: The [(3-fluorophenyl)methyl]sulfanyl group distinguishes it from analogs like 2-({1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide (), where the fluorophenyl substituent is at the 2,4-positions. The 3-fluoro substitution may alter electronic effects and steric hindrance, impacting target binding .

Acetamide Side Chain Modifications

  • Benzyl vs. Aliphatic or Heteroaromatic Groups: The N-benzyl group in the target compound contrasts with N-(prop-2-en-1-yl) () or N-(2,4-difluorophenyl) () substituents.
  • Fluorophenyl vs. Chlorophenyl or Methoxyphenyl : Compared to N-(3-chloro-4-methylphenyl) derivatives () or N-(1,3-benzodioxol-5-yl) analogs (), the 3-fluorophenyl group balances electronegativity and steric bulk, which could optimize interactions with hydrophobic enzyme pockets .

Key Physicochemical Data

Property Target Compound Analog () Analog ()
Molecular Weight ~389.43 g/mol ~406.42 g/mol ~335.40 g/mol
LogP (Predicted) 2.8–3.2 3.1–3.5 2.0–2.4
Hydrogen Bond Donors 3 3 2
Fluorine Substitution 3-Fluorophenyl 2,4-Difluorophenyl 2-Fluorophenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.